Cas no 1221150-20-4 ((11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione)

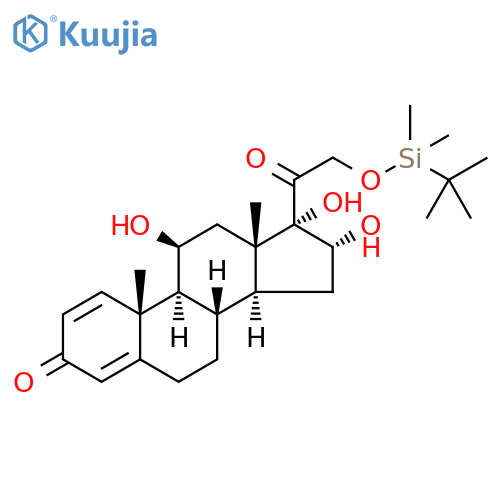

1221150-20-4 structure

商品名:(11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione

CAS番号:1221150-20-4

MF:C27H42O6Si

メガワット:490.70

CID:5307633

(11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione 化学的及び物理的性質

名前と識別子

-

- (11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione

-

- インチ: 1S/C27H42O6Si/c1-24(2,3)34(6,7)33-15-22(31)27(32)21(30)13-19-18-9-8-16-12-17(28)10-11-25(16,4)23(18)20(29)14-26(19,27)5/h10-12,18-21,23,29-30,32H,8-9,13-15H2,1-7H3/t18-,19-,20-,21+,23+,25-,26-,27-/m0/s1

- InChIKey: NUWCYTHPVFTCOI-XOLBZSSLSA-N

- ほほえんだ: C[C@]12C[C@H](O)[C@]3([H])[C@]4(C=CC(=O)C=C4CC[C@@]3([H])[C@]1([H])C[C@@H](O)[C@]2(O)C(=O)CO[Si](C)(C)C(C)(C)C)C

(11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D481138-100mg |

(11b,16a)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione |

1221150-20-4 | 100mg |

$ 431.00 | 2023-09-07 | ||

| TRC | D481138-250mg |

(11b,16a)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione |

1221150-20-4 | 250mg |

$ 1051.00 | 2023-09-07 | ||

| TRC | D481138-500mg |

(11b,16a)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione |

1221150-20-4 | 500mg |

$ 1880.00 | 2023-09-07 |

(11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1221150-20-4 ((11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量